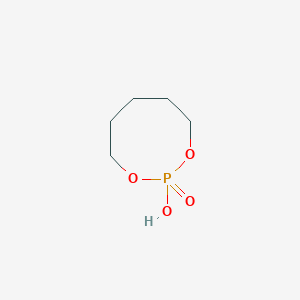
1,3,2-Dioxaphosphocane, 2-hydroxy-, 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaphosphocane, 2-hydroxy-, 2-oxide is a chemical compound with the molecular formula C2H5O4P It is a member of the dioxaphosphocane family, characterized by a phosphorus atom bonded to an oxygen atom within a cyclic structure
Vorbereitungsmethoden
The synthesis of 1,3,2-Dioxaphosphocane, 2-hydroxy-, 2-oxide typically involves the reaction of phosphorus trichloride with ethylene glycol in the presence of a base. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1,3,2-Dioxaphosphocane, 2-hydroxy-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphine oxides.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Major products formed from these reactions include phosphoric acid derivatives and phosphine oxides.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaphosphocane, 2-hydroxy-, 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of flame retardants and as an additive in lubricants.
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaphosphocane, 2-hydroxy-, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1,3,2-Dioxaphosphocane, 2-hydroxy-, 2-oxide can be compared with other similar compounds such as:
1,3,2-Dioxaphospholane, 2-hydroxy-, 2-oxide: Similar structure but with different reactivity and applications.
1,3,2-Dioxaphosphorinane, 2-hydroxy-, 2-oxide: Another related compound with distinct chemical properties.
2-Chloro-1,3,2-dioxaphospholane-2-oxide: Known for its use in flame retardants and different reactivity patterns
Eigenschaften
CAS-Nummer |
85437-98-5 |
|---|---|
Molekularformel |
C5H11O4P |
Molekulargewicht |
166.11 g/mol |
IUPAC-Name |
2-hydroxy-1,3,2λ5-dioxaphosphocane 2-oxide |
InChI |
InChI=1S/C5H11O4P/c6-10(7)8-4-2-1-3-5-9-10/h1-5H2,(H,6,7) |
InChI-Schlüssel |
MNXQVJZMCSDDML-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOP(=O)(OCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[Ethoxy(phenoxy)methyl]benzene](/img/structure/B14417987.png)
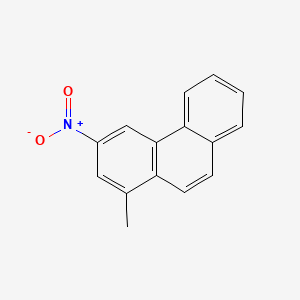

![5-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-1,3-oxazole](/img/structure/B14418000.png)
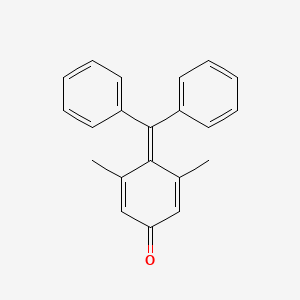
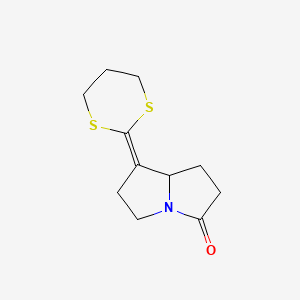
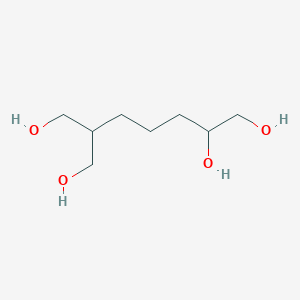
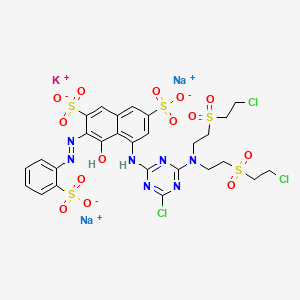
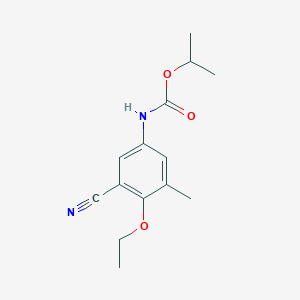
![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene](/img/structure/B14418038.png)
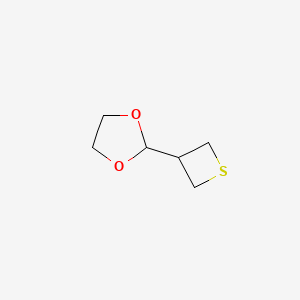
![3-[(Ethoxymethoxy)methyl]heptane](/img/structure/B14418041.png)
